molecular formula C8H16O2S B14736311 Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate CAS No. 5402-70-0

Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate

Cat. No.: B14736311
CAS No.: 5402-70-0
M. Wt: 176.28 g/mol
InChI Key: SXLPIPORBYGAGW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate is an organic compound with a unique structure that includes a methyl ester group and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-propan-2-ylsulfanylpropanoate typically involves the esterification of 2-methyl-3-propan-2-ylsulfanylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-propan-2-ylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-sulfanylpropanoate
  • Ethyl 2-methyl-3-propan-2-ylsulfanylpropanoate
  • Methyl 2-methyl-3-propan-2-ylsulfinylpropanoate

Uniqueness

Methyl 2-methyl-3-propan-2-ylsulfanylpropanoate is unique due to the presence of both a methyl ester group and a propan-2-ylsulfanyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5402-70-0

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

methyl 2-methyl-3-propan-2-ylsulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-6(2)11-5-7(3)8(9)10-4/h6-7H,5H2,1-4H3

InChI Key

SXLPIPORBYGAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(C)C(=O)OC

Origin of Product

United States

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